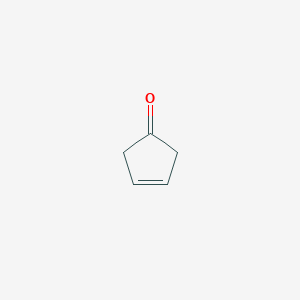

3-Cyclopenten-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAVUGAZLAPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162343 | |

| Record name | Cyclopent-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14320-37-7 | |

| Record name | 3-Cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent-3-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopent-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopenten-1-one chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Cyclopenten-1-one

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a cyclic ketone with the molecular formula C₅H₆O.[1] It exists as a solid at room temperature.[1] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Boiling Point | 128.75 °C at 760 mmHg |

| Flash Point | 30.778 °C |

| Density | 1.046 g/cm³ |

| Vapor Pressure | 10.5 mmHg at 25°C |

| LogP | 0.90550 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 82.041864811 |

| Monoisotopic Mass | 82.04186 Da |

Chemical Structure

The structural identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | cyclopent-3-en-1-one |

| SMILES | O=C1CC=CC1[1] |

| InChI | 1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2[1] |

| InChIKey | KQAVUGAZLAPNJY-UHFFFAOYSA-N[1] |

digraph "this compound" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O6 [label="O"];

// Positioning C1 -> C2 [dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> C1 [dir=none]; C1 -> O6 [style=double, dir=none];

// Node styles C1 [pos="1,2!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C2 [pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C3 [pos="2,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [pos="1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C5 [pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; O6 [pos="1,2.8!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; }

Caption: Chemical structure of this compound.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data is available but specific peak assignments were not found in the search results. |

| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the search results. |

| IR Spectroscopy | Key peaks would include a strong C=O stretch around 1715 cm⁻¹ and a C=C stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 82. The fragmentation pattern would likely involve the loss of CO (m/z = 54) and ethylene (m/z = 54). |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of 3-cyclopenten-1-ol. While a detailed, step-by-step protocol for this specific conversion was not found in the provided search results, a general procedure can be outlined based on standard organic chemistry techniques. The precursor, 3-cyclopenten-1-ol, can be synthesized from 1,6-heptadien-4-ol using a Grubbs catalyst.

Synthesis of 3-Cyclopenten-1-ol (Precursor)

-

Reactants: 1,6-Heptadien-4-ol, 2nd generation Grubbs catalyst.

-

Solvent: Dry methylene chloride.

-

Procedure: To a solution of 1,6-heptadien-4-ol in dry methylene chloride, a catalytic amount of the 2nd generation Grubbs catalyst is added. The reaction mixture is refluxed overnight and then cooled to room temperature. The solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to yield 3-cyclopenten-1-ol.

Oxidation of 3-Cyclopenten-1-ol to this compound (General Protocol)

-

Reactants: 3-Cyclopenten-1-ol, an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane).

-

Solvent: An appropriate anhydrous solvent, typically dichloromethane for PCC or Dess-Martin periodinane.

-

Procedure: The oxidizing agent is added to a solution of 3-cyclopenten-1-ol in the anhydrous solvent at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions. The organic layer is dried, and the solvent is removed to yield the crude this compound, which can be further purified by distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented in the provided search results, the broader class of cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins (cyPGs), are known to be biologically active. These compounds are involved in various cellular processes and signaling pathways.

For instance, cyPGs can regulate the inflammatory response by interfering with the NF-κB, AP-1, MAPK, and JAK/STAT signaling pathways. This regulation can occur through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent mechanisms. The electrophilic α,β-unsaturated carbonyl moiety in the cyclopentenone ring is a key feature responsible for much of this biological activity, as it can react with nucleophilic residues in proteins, such as cysteine in transcription factors. This interaction can modulate the activity of these proteins and, consequently, the signaling pathways they regulate.

Although this compound is a simpler molecule than the prostaglandins, its α,β-unsaturated ketone structure suggests it may have the potential to interact with biological nucleophiles and could be a subject of interest in studies of cellular signaling and drug development.

References

3-Cyclopenten-1-one: A Core Scaffold in Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 14320-37-7[1] Molecular Weight: 82.10 g/mol

This technical guide provides a comprehensive overview of 3-Cyclopenten-1-one, a five-membered cyclic ketone that serves as a fundamental structural motif in a variety of biologically active compounds. While this compound itself is a simple molecule, its core structure is central to the potent and diverse activities of more complex derivatives, notably the cyclopentenone prostaglandins. This document will cover the essential physicochemical properties of this compound, general synthetic approaches, and delve into the significant signaling pathways modulated by its derivatives, offering insights for researchers in drug discovery and development.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 14320-37-7 |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Density | 0.982 g/cm³ |

| Storage Temperature | < -15°C |

Synthetic Approaches and Experimental Protocols

A representative experimental protocol for the synthesis of a related cyclopentenone derivative, 3-Nitrocyclopent-1-ene, is provided below to illustrate a typical synthetic workflow. This two-step process begins with the allylic bromination of cyclopentene, followed by a nucleophilic substitution to introduce the nitro group.

Experimental Protocol: Synthesis of 3-Nitrocyclopent-1-ene

Step 1: Synthesis of 3-Bromocyclopent-1-ene

-

Materials: Cyclopentene, N-Bromosuccinimide (NBS), Benzoyl peroxide (radical initiator), Carbon tetrachloride (CCl₄), 5% (w/v) Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve cyclopentene in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by observing the consumption of the dense NBS.

-

Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 5% aqueous solution of sodium bicarbonate, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-bromocyclopent-1-ene.

-

Purify the crude product by fractional distillation under reduced pressure.[2]

-

Step 2: Synthesis of 3-Nitrocyclopent-1-ene

-

Materials: 3-Bromocyclopent-1-ene, Silver nitrite (AgNO₂), Anhydrous diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a dry round-bottom flask, dissolve 3-bromocyclopent-1-ene in anhydrous diethyl ether.

-

Add freshly prepared, finely powdered silver nitrite to the solution.

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction by observing the precipitation of silver bromide.

-

After complete conversion, filter the reaction mixture to remove the silver bromide precipitate.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent under reduced pressure at a low temperature to yield 3-nitrocyclopent-1-ene.[2]

-

Biological Activity and Signaling Pathways of Cyclopentenone Derivatives

While this compound itself is not extensively studied for its biological activity, the cyclopentenone moiety is a critical pharmacophore in a class of lipid mediators known as cyclopentenone prostaglandins (cyPGs).[3][4] These molecules, which include prostaglandin A₂, prostaglandin J₂, and their metabolites, are potent regulators of inflammatory and cell proliferation processes.[3][4]

The biological activities of cyPGs are largely attributed to the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring.[4] This feature allows them to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling molecules.[5]

Key Signaling Pathways Modulated by Cyclopentenone Prostaglandins:

-

NF-κB Signaling Pathway: Cyclopentenone prostaglandins are potent inhibitors of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] They can directly interfere with multiple steps in the NF-κB signaling cascade, leading to a downregulation of inflammatory gene expression.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target of cyclopentenone prostaglandins. By modulating this pathway, cyPGs can influence cellular processes such as proliferation, differentiation, and apoptosis.[3]

References

- 1. This compound | 14320-37-7 | FC138819 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Data and Experimental Protocols for 3-Cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Cyclopenten-1-one, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for each analytical technique are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.15 | t | =CH |

| 2.55 | d | CH₂ |

Data sourced from publicly available spectral databases.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 218.8 | C=O |

| 139.1 | =CH |

| 47.9 | CH₂ |

Note: Predicted ¹³C NMR data is often used in the absence of experimentally acquired spectra. The values presented here are consistent with theoretical calculations and data from structurally similar compounds.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The use of deuterated solvents is crucial to avoid interference from solvent protons in ¹H NMR and to provide a lock signal for the spectrometer.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and often broadband proton decoupling are employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1610 | Medium | C=C stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Liquid Sample): For a liquid sample such as this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal. If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 82 | High | [M]⁺ (Molecular Ion) |

| 54 | High | [M - CO]⁺ |

| 53 | Moderate | [M - CO - H]⁺ |

Note: Fragmentation patterns can be complex and are interpreted based on established principles of organic mass spectrometry.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition: The analysis is typically performed on a GC-MS system. A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Common columns for the analysis of isomers like C₅H₆O include those with a 5% phenyl polysiloxane stationary phase. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Inter-relationship of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural characterization of this compound. The relationship between the molecular structure and the expected spectroscopic signals is a fundamental concept in chemical analysis.

Caption: Relationship between this compound and its spectroscopic data.

References

The Synthesis and Discovery of 3-Cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-cyclopenten-1-one, a valuable building block in organic synthesis. The document details key synthetic methodologies, including historical context and modern procedures, and presents relevant quantitative data in a structured format. Detailed experimental protocols and visualizations of reaction pathways and workflows are provided to aid in practical application and understanding.

Introduction and Historical Context

This compound, a five-membered cyclic ketone with an isolated double bond, is a less commonly encountered isomer of the more stable, conjugated 2-cyclopentenone. Its unique structural features make it a useful intermediate in the synthesis of various complex molecules and natural products.

The synthesis of this compound and its corresponding alcohol, 3-cyclopenten-1-ol, was notably described in a 1967 publication by Henry M. Hess and Herbert C. Brown in The Journal of Organic Chemistry.[1][2] This work laid the foundation for accessing this particular isomer. One of the early methods for preparing the cyclopentenone ring system, though not specifically for the 3-isomer, involved the acid-catalyzed dehydration of cyclopentanediols.[3] Over the years, various synthetic strategies have been developed to selectively produce this compound. A prominent and effective modern approach involves the oxidation of 3-cyclopenten-1-ol.

Key Synthetic Routes

Two primary synthetic strategies for obtaining this compound are highlighted below: the oxidation of 3-cyclopenten-1-ol and a multi-step synthesis commencing from cyclopentadiene.

Oxidation of 3-Cyclopenten-1-ol

A reliable and widely used method for the preparation of this compound is the oxidation of its precursor, 3-cyclopenten-1-ol.[4][5] This precursor can be synthesized through various methods, including the hydroboration-oxidation of cyclopentadiene.

The overall transformation is depicted below:

Figure 1: Two-stage synthesis of this compound.

The hydroboration-oxidation of cyclopentadiene provides a convenient route to 3-cyclopenten-1-ol. This two-step process, first reported by Herbert C. Brown, involves the anti-Markovnikov addition of borane to the double bond, followed by oxidation.[6]

The reaction proceeds via a syn-addition of the hydroborane across one of the double bonds of the diene. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the desired alcohol.

Synthesis from Cyclopentadiene via a Chloro-Ketone Intermediate

An alternative historical route involves the reaction of cyclopentadiene with nitrosyl chloride. This reaction forms a dimer of a nitroso chloride adduct, which can then be hydrolyzed to afford 4-chloro-2-cyclopentenone. Although this method yields a different isomer, it highlights the utility of cyclopentadiene as a starting material in cyclopentenone synthesis.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | |

| Molecular Weight | 82.10 g/mol | |

| CAS Number | 14320-37-7 | |

| Appearance | Solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.62 (t, J=1.8 Hz, 1H), 2.76 (m, 2H), 2.50 (m, 2H) | [7] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 210.2, 137.0, 135.5, 35.4, 27.8 | [7] |

| Infrared (IR, film) | 1715, 1681 cm⁻¹ | [7] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the oxidation of 3-cyclopenten-1-ol is provided below. This protocol is a representative procedure based on established chemical transformations.

Synthesis of 3-Cyclopenten-1-ol from Cyclopentadiene

Materials:

-

Dicyclopentadiene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, distillation apparatus, separatory funnel, magnetic stirrer

Procedure:

-

Cracking of Dicyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to its boiling point (170 °C) and collecting the monomeric cyclopentadiene (b.p. 41-42 °C). Keep the collected cyclopentadiene cold (in an ice bath) and use it immediately.

-

Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the freshly distilled cyclopentadiene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the borane-THF complex solution dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to maintain the reaction temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 3-cyclopenten-1-ol can be purified by vacuum distillation.

Oxidation of 3-Cyclopenten-1-ol to this compound

Materials:

-

3-Cyclopenten-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel

-

Celite®

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend pyridinium chlorochromate in anhydrous dichloromethane.

-

Oxidation: To the stirred suspension, add a solution of 3-cyclopenten-1-ol in anhydrous dichloromethane dropwise. The reaction is exothermic, and the mixture will turn dark. Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite® and silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Figure 3: Mechanism of Hydroboration-Oxidation of Cyclopentadiene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scite.ai [scite.ai]

- 3. spectrabase.com [spectrabase.com]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Physical Properties of Cyclopent-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Cyclopent-3-en-1-one. It is intended to be a valuable resource for professionals in research and development who are working with this compound. The guide includes a summary of its core physical data, detailed experimental protocols for property determination, and a logical workflow for its physical characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Cyclopent-3-en-1-one based on available data. It is important to note that while fundamental properties such as molecular weight and formula are well-established, specific experimental values for properties like melting point, boiling point, and density are not consistently reported in publicly accessible literature.

| Property | Value | Reference(s) |

| IUPAC Name | cyclopent-3-en-1-one | [1] |

| Synonyms | 3-Cyclopenten-1-one, cyclopent-3-enone | [1] |

| CAS Number | 14320-37-7 | [1][2] |

| Molecular Formula | C₅H₆O | [1][2] |

| Molecular Weight | 82.10 g/mol | [1] |

| Physical State | Solid | |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Monoisotopic Mass | 82.041864811 Da | [1] |

| InChI Key | KQAVUGAZLAPNJY-UHFFFAOYSA-N | [1][2] |

| SMILES | C1C=CCC1=O | [1] |

Experimental Protocols for Physical Property Determination

For researchers needing to determine the physical properties of Cyclopent-3-en-1-one experimentally, the following standard protocols are recommended.

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus :

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure :

-

Ensure the sample of Cyclopent-3-en-1-one is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

While Cyclopent-3-en-1-one is a solid, this method is useful for characterizing any related liquid compounds.

-

Apparatus :

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

-

-

Procedure :

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

-

The density of a solid can be determined using the displacement method if a suitable non-reactive liquid is found in which the solid is insoluble.

-

Apparatus :

-

Graduated cylinder or pycnometer

-

Analytical balance

-

A liquid in which Cyclopent-3-en-1-one is insoluble

-

-

Procedure :

-

Weigh a sample of Cyclopent-3-en-1-one using an analytical balance (mass m).

-

Add a known volume of the non-reactive liquid to a graduated cylinder (V1).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the new volume of the liquid (V2).

-

The volume of the solid is V2 - V1.

-

Calculate the density (ρ) using the formula: ρ = m / (V2 - V1).

-

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

-

Apparatus :

-

Small test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

-

Procedure :

-

Place a small, consistent amount (e.g., 10 mg) of Cyclopent-3-en-1-one into separate test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, sparingly soluble, or insoluble for each solvent.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an organic compound such as Cyclopent-3-en-1-one.

Caption: Workflow for the physical characterization of Cyclopent-3-en-1-one.

References

An In-depth Technical Guide to Cyclopent-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopent-3-en-1-one, a versatile five-membered cyclic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, characterized by an α,β-unsaturated ketone system within a strained ring, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its pivotal role in drug discovery, particularly focusing on its interaction with key signaling pathways.

The cyclopentenone moiety is a core structural feature in a variety of natural products and pharmacologically active compounds, including prostaglandins and certain anticancer agents.[1][2] Its reactivity, particularly towards nucleophilic addition, underpins its biological activity and its utility as a versatile intermediate in the synthesis of novel therapeutics. This document aims to serve as a technical resource for professionals engaged in chemical research and drug development, offering detailed experimental protocols and insights into the molecule's mechanism of action.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searching and regulatory compliance.

| Identifier | Value |

| IUPAC Name | cyclopent-3-en-1-one[3] |

| Systematic Name | Cyclopent-3-en-1-one |

| CAS Number | 14320-37-7[3] |

| Molecular Formula | C₅H₆O[4] |

| Molecular Weight | 82.10 g/mol [3] |

| InChI Key | KQAVUGAZLAPNJY-UHFFFAOYSA-N[3] |

| SMILES | C1C=CCC1=O[3] |

Synonyms:

-

3-Cyclopenten-1-one[3]

-

Cyclopent-3-enone[3]

-

3-Cyclopentenone[3]

-

3-Cyclopentene-1-one[3]

-

EINECS 238-264-6[3]

-

DTXSID90162343[3]

Physicochemical and Spectral Data

A summary of the key physical and computed properties of cyclopent-3-en-1-one is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.

| Property | Value | Reference |

| Physical Form | Solid | [4] |

| Melting Point | 65.3-65.6 °C | [1] |

| Boiling Point | 128.75 °C at 760 mmHg | [1] |

| Density | 1.046 g/cm³ | [1] |

| Flash Point | 30.778 °C | [1] |

| Refractive Index | 1.492 | [1] |

| LogP | 0.90550 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Exact Mass | 82.041864811 | [1] |

Experimental Protocols

The synthesis of cyclopent-3-en-1-one is typically achieved through a two-step process involving the synthesis of the precursor alcohol, 3-cyclopenten-1-ol, followed by its oxidation.

Synthesis of 3-Cyclopenten-1-ol

A common method for the preparation of 3-cyclopenten-1-ol involves the hydroboration-oxidation of freshly cracked cyclopentadiene.

Reaction Scheme:

Caption: Synthesis of 3-Cyclopenten-1-ol from Cyclopentadiene.

Materials:

-

Dicyclopentadiene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is cracked by heating to its boiling point (approximately 170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used promptly due to its propensity to dimerize.

-

Hydroboration: To a solution of freshly distilled cyclopentadiene in anhydrous diethyl ether, cooled in an ice bath, a 1 M solution of borane-tetrahydrofuran complex is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.

-

Oxidation: The reaction mixture is cooled again in an ice bath, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 30 °C. The mixture is then stirred at room temperature for 1 hour.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-cyclopenten-1-ol is then purified by vacuum distillation.

Oxidation of 3-Cyclopenten-1-ol to Cyclopent-3-en-1-one (Swern Oxidation)

The Swern oxidation is a mild and efficient method for converting the secondary alcohol, 3-cyclopenten-1-ol, into the corresponding ketone, cyclopent-3-en-1-one, with minimal side reactions.

Reaction Scheme:

Caption: Swern Oxidation of 3-Cyclopenten-1-ol.

Materials:

-

3-Cyclopenten-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Swern Reagent: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere. A solution of DMSO (2.2 equivalents) in anhydrous dichloromethane is then added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Addition of the Alcohol: A solution of 3-cyclopenten-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cold Swern reagent, keeping the temperature below -60 °C. The reaction is stirred for 30 minutes at -78 °C.

-

Addition of Base and Work-up: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature. Water is added to quench the reaction.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude cyclopent-3-en-1-one can be purified by flash column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

The cyclopentenone ring is a key pharmacophore in a class of signaling molecules known as cyclopentenone prostaglandins (cyPGs), which exhibit potent anti-inflammatory and anti-proliferative activities.[1][2] A primary mechanism of action for these compounds is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway and Inhibition by Cyclopentenones:

Under normal, unstimulated conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.

Cyclopentenone-containing compounds, through the electrophilic α,β-unsaturated ketone moiety, can directly interact with and inhibit the IKK complex.[1][5] This inhibition prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB in its inactive, cytoplasm-bound state. This ultimately leads to a downregulation of the inflammatory response.

References

3-Cyclopenten-1-one: A Technical Review of its Synthesis, Properties, and Applications in Drug Discovery

Abstract: 3-Cyclopenten-1-one is a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural and electronic properties, characterized by an α,β-unsaturated ketone system within a strained five-membered ring, make it a precursor for a wide range of complex molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into the significance of the cyclopentenone scaffold in medicinal chemistry, particularly in the design of anticancer agents, highlighting its mechanism of action as a potent Michael acceptor. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as cyclopent-3-en-1-one, is a solid organic compound. Its fundamental properties are summarized in the tables below, providing a foundation for its use in synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14320-37-7 | [1] |

| Molecular Formula | C₅H₆O | [1][2] |

| Molecular Weight | 82.10 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 65.3-65.6 °C | [2] |

| Boiling Point | 128.75 °C at 760 mmHg | [2] |

| Density | 1.046 g/cm³ | [2] |

| Flash Point | 30.778 °C | [2] |

| Refractive Index | 1.492 | [2] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data Points and Parameters | Reference |

| ¹H NMR | Parameter (ppm): δ 2.766 (m, 4H), δ 6.086 (m, 2H) | [4] |

| Ionization Energy | 9.44 ± 0.02 eV (Vertical) | [3] |

| Mass Spectrometry | Exact Mass: 82.041864811 Da | [1][2] |

Synthesis and Experimental Protocols

The synthesis of cyclopentenone derivatives is a significant area of research in organic chemistry.[5] While various methods exist for the synthesis of the isomeric 2-cyclopentenone, specific, high-yield preparations for this compound are also documented.[6][7]

Synthesis from 6-oxabicyclo[3.1.0]hex-2-ene

One of the most efficient documented routes to this compound involves the rearrangement of 6-oxabicyclo[3.1.0]hex-2-ene. This method is reported to achieve a high yield.[2]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Rearrangement (General Procedure)

-

Objective: To synthesize this compound via the rearrangement of 6-oxabicyclo[3.1.0]hex-2-ene.

-

Reagents: 6-oxabicyclo[3.1.0]hex-2-ene, a suitable Lewis acid catalyst (e.g., LiBF₄) or Brønsted acid, and an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

A solution of 6-oxabicyclo[3.1.0]hex-2-ene is prepared in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a suitable temperature (e.g., 0 °C) in an ice bath.

-

A catalytic amount of the acid catalyst is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its enone functional group. The conjugated system allows for 1,4-conjugate addition (Michael addition) reactions, where nucleophiles attack the β-carbon. This reactivity makes it a valuable intermediate for the synthesis of various substituted cyclopentanones, which are common motifs in natural products.

Caption: General schematic of Michael addition on this compound.

Role in Drug Development and Medicinal Chemistry

The cyclopentenone ring is a "privileged" scaffold in medicinal chemistry and is found in numerous natural products with potent biological activity, including certain prostaglandins and clavulones.[8]

Mechanism of Anticancer Activity

The anticancer properties of many cyclopentenone-containing compounds are attributed to the electrophilicity of the α,β-unsaturated system.[8] This moiety can act as a Michael acceptor, reacting with cellular nucleophiles such as the thiol groups of cysteine residues in key proteins.[8] This covalent modification can lead to the inactivation of proteins involved in cell proliferation, inflammation, and survival pathways, ultimately triggering apoptosis in cancer cells. The introduction of a cyclopentenone moiety into other molecules has been shown to enhance their anticancer potential.[8]

Caption: Proposed mechanism of action for cyclopentenone-based anticancer drugs.

Conclusion

This compound is a fundamental reagent in organic chemistry with well-characterized physical and spectroscopic properties. Its synthesis is efficient, and its reactivity as an electrophile in conjugate additions makes it a powerful tool for constructing complex molecular architectures. The prevalence of the cyclopentenone core in biologically active compounds, coupled with its defined mechanism of action as a Michael acceptor, ensures its continued importance as a target for synthesis and a key pharmacophore in the development of novel therapeutics, particularly in the field of oncology.

References

- 1. Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. cyclopent-3-en-1-one [webbook.nist.gov]

- 4. This compound(14320-37-7) 1H NMR spectrum [chemicalbook.com]

- 5. Cyclopentenone synthesis [organic-chemistry.org]

- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions of 3-Cyclopenten-1-one for Researchers and Drug Development Professionals

Introduction: 3-Cyclopenten-1-one, a five-membered cyclic ketone with an isolated carbon-carbon double bond, serves as a versatile and valuable building block in organic synthesis. Its unique structural features, comprising a reactive ketone and an alkene moiety, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a particular focus on applications relevant to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry. The cyclopentenone core is a prominent feature in numerous biologically active molecules, including prostaglandins and antiviral agents, making the study of its reactions particularly pertinent to the pharmaceutical industry.

I. Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 3-cyclopenten-1-ol. This precursor alcohol can be synthesized through various methods, including the ring-closing metathesis of 1,6-heptadien-4-ol.

A. Oxidation of 3-Cyclopenten-1-ol

Several oxidation methods can be employed to convert 3-cyclopenten-1-ol to this compound. The choice of oxidant is crucial to avoid side reactions and ensure a high yield of the desired ketone. Milder oxidizing agents are generally preferred to prevent over-oxidation or rearrangement of the double bond.

1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. It is known for its mild conditions and high yields.[1][2]

2. Pyridinium Chlorochromate (PCC) Oxidation: PCC is a versatile oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction is typically carried out in a chlorinated solvent like dichloromethane.

Table 1: Synthesis of this compound via Oxidation of 3-Cyclopenten-1-ol

| Oxidation Method | Oxidizing Agent/Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | 1 - 2 h | >90 | [1][2] |

| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂ | Room Temp | 1 - 2 h | ~85-95 | [3][4] |

II. Key Reactions of the Carbonyl Group

The ketone functionality in this compound is a primary site for a variety of nucleophilic addition and condensation reactions.

A. Enolate Formation and Alkylation

The α-protons adjacent to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-alkylated cyclopentenones.[5][6][7] This reaction is a fundamental C-C bond-forming strategy.

Experimental Protocol: α-Alkylation of this compound with Methyl Iodide [7][8]

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

Methyl iodide (1.2 eq.) is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 2-methyl-3-cyclopenten-1-one, is purified by column chromatography.

Table 2: Representative Alkylation of this compound

| Electrophile | Base | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Methyl Iodide | LDA | THF | -78 to rt | 2-Methyl-3-cyclopenten-1-one | 70-80 |

III. Key Reactions of the Alkene Moiety

The isolated double bond in this compound undergoes typical alkene reactions, allowing for the introduction of diverse functionalities.

A. Epoxidation

The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce substituents in a stereospecific manner.[9][10]

B. Hydroboration-Oxidation

This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base yields a hydroxyl group at the less substituted carbon of the original double bond.[11]

C. Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form bicyclic structures. The reactivity of the dienophile can be enhanced by the presence of the electron-withdrawing ketone group.[12]

Experimental Protocol: Diels-Alder Reaction with Furan [13]

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., diethyl ether or toluene) is added an excess of furan (2.0-3.0 eq.).

-

The reaction mixture is stirred at room temperature or gently heated for several hours to days, monitoring the progress by TLC.

-

Upon completion, the solvent and excess furan are removed under reduced pressure.

-

The resulting endo and exo adducts can be separated and purified by column chromatography.

Table 3: Representative Reactions of the Alkene Moiety in this compound

| Reaction | Reagents | Solvent | Key Intermediate/Product |

| Epoxidation | m-CPBA | CH₂Cl₂ | 3,4-Epoxycyclopentan-1-one |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | THF | 3-Hydroxycyclopentanone |

| Diels-Alder | Furan | Diethyl Ether | Endo/Exo-adducts |

IV. Conjugate Addition (Michael Addition)

Although this compound is not an α,β-unsaturated ketone, it can be isomerized to the conjugated 2-cyclopenten-1-one under basic or acidic conditions. This isomer is a Michael acceptor and readily undergoes conjugate addition with a variety of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols.[2][14][15] This reaction is a powerful tool for the formation of C-C and C-heteroatom bonds at the β-position of the enone.

Experimental Protocol: Conjugate Addition of a Gilman Reagent [14][15]

-

A solution of a lithium dialkylcuprate (Gilman reagent, e.g., Li(CH₃)₂Cu) is prepared by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at low temperature (e.g., 0 °C).

-

The solution of this compound (which isomerizes in situ or is pre-isomerized) is cooled to -78 °C, and the Gilman reagent is added dropwise.

-

The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting 3-alkylcyclopentanone is purified by chromatography.

Table 4: Representative Conjugate Addition to 2-Cyclopenten-1-one (from this compound)

| Nucleophile (from Reagent) | Reagent | Solvent | Product | Typical Yield (%) |

| CH₃⁻ | Li(CH₃)₂Cu | THF/Ether | 3-Methylcyclopentanone | 80-95 |

V. Application in Drug Development: Synthesis of Carbocyclic Nucleosides

This compound and its derivatives are crucial intermediates in the synthesis of carbocyclic nucleosides, a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. Prominent examples include the anti-HIV drugs Abacavir and Carbovir.[16] The synthesis of these drugs often involves the stereoselective introduction of amino and hydroxymethyl groups onto the cyclopentene scaffold derived from precursors like 3-cyclopenten-1-ol.

A key transformation in these syntheses is the Mitsunobu reaction, which allows for the stereospecific substitution of a hydroxyl group with a nucleophile, such as a purine base, with inversion of configuration.[17][18]

Workflow for the Synthesis of a Carbocyclic Nucleoside Precursor:

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for carbocyclic nucleosides, starting from 3-cyclopenten-1-ol.

Caption: Generalized workflow for the synthesis of a carbocyclic nucleoside precursor.

VI. Spectroscopic Data for this compound

Accurate characterization of this compound and its reaction products is essential. The following table summarizes key spectroscopic data for the parent compound.

Table 5: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 2H, -CH=CH-), ~2.6 (s, 4H, -CH₂-C=O and -CH₂-C=C) |

| ¹³C NMR (CDCl₃) | δ ~215 (C=O), ~128 (-CH=CH-), ~40 (-CH₂-) |

| IR (neat) | ~3050 cm⁻¹ (=C-H stretch), ~1745 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch) |

| Mass Spec (EI) | m/z 82 (M⁺), 54, 53 |

References

- 1. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

Commercial Availability and Synthetic Utility of 3-Cyclopenten-1-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability of 3-Cyclopenten-1-one, a valuable building block for researchers, scientists, and drug development professionals. This document outlines key suppliers, available grades, and typical specifications. Furthermore, it delves into the significant role of the cyclopentenone motif in cellular signaling pathways and provides a detailed experimental protocol for a key synthetic transformation.

Commercial Sourcing of this compound

This compound (CAS No. 14320-37-7) is a five-membered unsaturated ketone that serves as a versatile precursor in the synthesis of complex organic molecules, including prostaglandins and other biologically active compounds. A variety of chemical suppliers offer this reagent in differing quantities and purities. Below is a summary of prominent suppliers and their offerings. It is important to note that for certain research-grade products, such as Sigma-Aldrich's AldrichCPR offering, the supplier does not provide detailed analytical data, and the end-user is responsible for purity verification.

| Supplier | Product Name/Grade | Purity | Available Quantities |

| Sigma-Aldrich | This compound AldrichCPR | Not specified | 250 mg |

| LookChem | This compound | 95% (from AstaTech), 97% (from raw suppliers) | 1 g, 5 g (from AstaTech) |

| Biosynth Carbosynth | This compound | Not specified | 1 g, 2 g, 5 g, 10 g, 25 g |

| AstaTech | This compound | 95% | 1 g, 5 g |

| TRC | This compound | Not specified | 50 mg |

| SynQuest Laboratories | This compound | Not specified | 1 g, 5 g |

Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 14320-37-7 |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Melting Point | 65.3-65.6 °C |

| Boiling Point | 128.75 °C at 760 mmHg |

| Density | 1.046 g/cm³ |

Role in Cellular Signaling: Cyclopentenone Prostaglandins

The cyclopentenone ring is a core structural feature of a class of signaling molecules known as cyclopentenone prostaglandins (cyPGs). These lipid mediators, which include Prostaglandin A1 (PGA1) and 15-deoxy-Δ¹²,¹⁴-Prostaglandin J2 (15d-PGJ2), are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis[1][2].

Biosynthesis of Cyclopentenone Prostaglandins

The biosynthesis of cyPGs originates from the enzymatic processing of fatty acids. For instance, PGA1 is a metabolite of linoleic acid, while PGA2 and PGJ2 are derived from arachidonic acid[1]. The general pathway involves the liberation of arachidonic acid from the cell membrane by phospholipase A₂, followed by the action of cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). PGH2 is then converted to other prostaglandins, such as PGE2 and PGD2, which can subsequently dehydrate to form the corresponding cyclopentenone prostaglandins[1].

Caption: Biosynthesis of Cyclopentenone Prostaglandins.

Downstream Signaling of 15d-PGJ2

15d-PGJ2 is a well-studied cyPG that exerts its effects through multiple signaling pathways. It is a known high-affinity ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression[3]. Additionally, 15d-PGJ2 can modulate the activity of other key signaling molecules, including the transcription factor NF-κB and various mitogen-activated protein kinases (MAPKs), often in a PPAR-γ-independent manner[1][2]. This multifaceted signaling contributes to the anti-inflammatory and pro-apoptotic effects of 15d-PGJ2.

References

Methodological & Application

Synthesis of Derivatives from 3-Cyclopenten-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-cyclopenten-1-one. The inherent reactivity of the α,β-unsaturated ketone moiety and the cyclopentane core makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications, including prostaglandins and jasmonates.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule offering several sites for chemical modification. The key reactive centers include:

-

The Carbonyl Group: Susceptible to nucleophilic attack (1,2-addition) by reagents such as organolithiums and Grignard reagents. It can also be converted to an alkene via reactions like the Wittig reaction.

-

The α,β-Unsaturated System: The β-carbon is electrophilic and prone to conjugate (1,4- or Michael) addition by a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols. This is a powerful method for introducing substituents at the 3-position of the cyclopentanone ring.

-

The α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

-

The Double Bond: Can participate in cycloaddition reactions, such as the Pauson-Khand reaction, and photochemical [2+2] cycloadditions.

These reactive sites allow for a diverse array of transformations, making this compound a strategic starting point for the synthesis of a wide range of complex molecules.

Reaction Pathways and Methodologies

Below are detailed protocols for key synthetic transformations starting from this compound and its derivatives.

Conjugate Addition of Organocuprates

Conjugate addition of organocuprates (Gilman reagents) is a highly effective method for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated ketones with high regioselectivity for 1,4-addition.[1][2] This reaction is fundamental in the synthesis of prostaglandins and other natural products.[3][4]

Experimental Protocol: Synthesis of 3-Methylcyclopentanone

This protocol describes the addition of a methyl group to this compound using lithium dimethylcuprate.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

Preparation of Lithium Dimethylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.05 equivalents) in anhydrous diethyl ether at 0 °C. To this suspension, add a solution of methyllithium in diethyl ether (2.1 equivalents) dropwise with stirring. The reaction mixture will typically change color, indicating the formation of the Gilman reagent. Stir the solution for 30 minutes at 0 °C.

-

Conjugate Addition: Cool the lithium dimethylcuprate solution to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-methylcyclopentanone.

Quantitative Data Summary:

| Product Name | Starting Material | Reagents | Solvent | Yield (%) | Spectroscopic Data |

| 3-Methylcyclopentanone | This compound | Li(CH₃)₂Cu, NH₄Cl | Diethyl Ether | Typically >90% | ¹H NMR, ¹³C NMR, IR, MS consistent with the structure |

Reaction Workflow:

Caption: Workflow for the conjugate addition of an organocuprate.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[5][6][7] This reaction is highly valuable for the construction of fused ring systems.

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

This protocol describes the intramolecular cyclization of an enyne derived from this compound to form a bicyclic cyclopentenone.

Materials:

-

A 1,6-enyne substrate (prepared from this compound)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Degassed solvent (e.g., toluene or mesitylene)

-

Carbon monoxide (CO) atmosphere (balloon or cylinder)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 equivalent) in degassed toluene. Add dicobalt octacarbonyl (1.1 equivalents) in one portion. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex.

-

Cycloaddition: Heat the reaction mixture to 80-110 °C under a carbon monoxide atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.

Quantitative Data Summary:

| Product Type | Starting Material | Reagents | Solvent | Yield (%) |

| Bicyclic Cyclopentenone | 1,6-Enyne derivative | Co₂(CO)₈, CO | Toluene | Varies (typically 50-80%) |

Reaction Pathway:

Caption: Pathway of the Pauson-Khand reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine.[8][9][10] This reaction with this compound would yield a functionalized allylic alcohol.

Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Solvent (e.g., Dichloromethane or THF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 equivalents) and benzaldehyde (1.0 equivalent) in the chosen solvent.

-

Catalyst Addition: Add DABCO (0.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for an extended period (24-72 hours). The reaction is often slow.

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data Summary:

| Product Name | Starting Materials | Catalyst | Solvent | Yield (%) |

| Allylic Alcohol Adduct | This compound, Benzaldehyde | DABCO | Dichloromethane | Varies (can be low to moderate) |

Logical Relationship Diagram:

Caption: Reactants and catalyst in the Baylis-Hillman reaction.

Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[11][12] This reaction allows for the conversion of the carbonyl group of this compound into an exocyclic double bond.

Experimental Protocol: Synthesis of 3-Methylene-1-cyclopentene

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous THF or diethyl ether

Procedure:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (1.05 equivalents) dropwise. Stir the resulting ylide solution for 30-60 minutes.

-

Reaction with Ketone: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction with water.

-

Extraction and Purification: Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The product is often volatile. Purification can be achieved by careful distillation or chromatography.

Quantitative Data Summary:

| Product Name | Starting Materials | Base | Solvent | Yield (%) |

| 3-Methylene-1-cyclopentene | This compound, (Ph)₃PCH₂Br | n-BuLi | THF | Varies |

Experimental Workflow:

Caption: Workflow of the Wittig reaction.

Applications in Drug Development

Derivatives of this compound are crucial intermediates in the synthesis of numerous biologically active molecules.

-

Prostaglandins: These lipid compounds are involved in a wide range of physiological processes, and their synthesis often relies on the stereocontrolled functionalization of a cyclopentenone core.[3][4][13] The conjugate addition of organocuprates to chiral cyclopentenones is a cornerstone of many prostaglandin syntheses.[3]

-

Jasmonates: These plant hormones, which play roles in defense and development, also feature a functionalized cyclopentanone skeleton.[14][15][16]

-

Antiviral and Anticancer Agents: The cyclopentenone moiety is present in various natural products with demonstrated antiviral and anticancer activities. The α,β-unsaturated ketone can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is a mechanism of action for some therapeutic agents.

The synthetic methods outlined in this document provide a toolbox for medicinal chemists to generate libraries of novel cyclopentenone derivatives for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse array of functionalized cyclopentane and cyclopentenone derivatives. The protocols and reaction pathways detailed in these application notes provide a foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold and to construct complex molecular architectures with significant biological potential. Careful selection of reagents and reaction conditions allows for the selective modification of its various reactive sites, enabling the strategic synthesis of target molecules.

References

- 1. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 2. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Baylis-Hillman Reaction [organic-chemistry.org]

- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Robinson annulation - Wikipedia [en.wikipedia.org]